molecular formula C10H8N2O2 B1628783 1-Aminoisoquinoline-7-carboxylic acid CAS No. 221050-71-1

1-Aminoisoquinoline-7-carboxylic acid

Cat. No.: B1628783
CAS No.: 221050-71-1
M. Wt: 188.18 g/mol
InChI Key: GSUOUGRRXWZHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminoisoquinoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are widely studied due to their presence in various natural alkaloids and synthetic compounds. This compound is characterized by an amino group at the first position and a carboxylic acid group at the seventh position on the isoquinoline ring.

Preparation Methods

The synthesis of 1-Aminoisoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of substituted anilines with β-ketoesters, followed by subsequent functional group transformations. Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity, utilizing catalysts and reaction conditions that are environmentally friendly and cost-effective .

Chemical Reactions Analysis

1-Aminoisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, potassium permanganate, and various acids and bases depending on the desired transformation . Major products formed from these reactions include substituted isoquinolines and pyridine derivatives.

Scientific Research Applications

1-Aminoisoquinoline-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminoisoquinoline-7-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Aminoisoquinoline-7-carboxylic acid can be compared with other isoquinoline derivatives such as:

  • Isoquinoline-1-carboxylic acid
  • 3-Aminoisoquinoline-7-carboxylic acid
  • Quinoline-4-carboxylic acid

These compounds share similar structural features but differ in the position and type of functional groups attached to the isoquinoline ring. The unique positioning of the amino and carboxylic acid groups in this compound contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-aminoisoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUOUGRRXWZHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594144
Record name 1-Aminoisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221050-71-1
Record name 1-Aminoisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1L flask was equipped with magnetic stirring bar, cooling bath (liquid nitrogen), stopcock connected to an ammonia cylinder and a vacuum system. The flask was charged with FeCl3 (0.1 g) and evacuated. Ammonium gas was condensed to give liquid ammonium (600 ml). Potassium (19.50 g 0.50 mole) was added in small pieces (each about 0.5 g) under an argon atmosphere. The solution initially became blue but became a grey suspension after heating at reflux for 30 min. Into the potassium amide/liquid ammonia suspension was added in small portions isoquinoline-7-carboxylic acid {ref F. T. Tyson, JACS, 1939,61,183} (17.0 g 0.10 mole). The free acid initially dissolved but the formed potassium salt soon precipitated as fine particles to give a suspension which was heated at reflux for 6 h. After careful addition of tetraethylethylene diamine (TEEDA) (86 g 0.50 mole), toluene (170 ml) and 18-crown-6 (1 g) the ammonia was allowed to evaporate slowly over 40 h to give a new suspension of the isoquinoline-7-carboxylic acid potassium salt. The reaction mixture was heated to 87° C. for 48 h. A sample was removed and analysed by nmr which indicated that there was still some unreacted starting material present. Ammonia was bubbled through the reaction mixture for 2 h and nmr analysis then revealed that no starting material remained. The reaction was then cooled to −16° C., ice (200 g) was added to destroy excess potassium amide and all solvents evaporated at 76° C. and 7 mmHg and then at 65° C. and 0.7 mmHg to give a powder which was dissolved in water (1.2L) and filtered through Celite to give a clear solution. This was acidified to pH 7 by addition of acetic acid (34 g) and allowed to stand overnight. The precipitate was collected by filtration, washed with water (50 ml×2) and dried by azeotroping with ethanol (50 ml×2) at 50° C. and 7 mmHg then at 50° C. and 0.7 mmHg to give the crude product (17.6 g 94%) as an off-white powder. The crude product (17.6 g) was dissolved in water (4L), and concentrated HCl was added to give a pH of 1.30. The solution was stirred for 1 h, and filtered through Celite to give a clear solution to which was added concentration ammonia solution to give a pH of 5.07. After stirring for 2 h and standing overnight the precipitate was filtered, washed with water (50 ml×2) and dried by azeotroping with ethanol (50 ml×2) at 50° C. and 7 mmHg, and then at 50° C. and 0.7 mmHg to give title compound (15.5 g 88%) as a pale brown solid.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four
Quantity
170 mL
Type
solvent
Reaction Step Four
Name
isoquinoline-7-carboxylic acid potassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
17.6 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1.2 L
Type
solvent
Reaction Step Eight
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminoisoquinoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Aminoisoquinoline-7-carboxylic acid
Reactant of Route 3
1-Aminoisoquinoline-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Aminoisoquinoline-7-carboxylic acid
Reactant of Route 5
1-Aminoisoquinoline-7-carboxylic acid
Reactant of Route 6
1-Aminoisoquinoline-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.